2,2',4,4',6,6'-Hexabromobiphenyl

Übersicht

Beschreibung

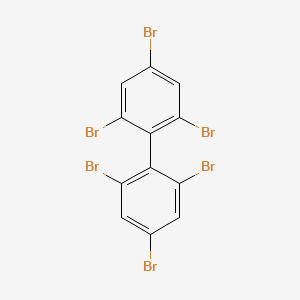

2,2',4,4',6,6'-Hexabromobiphenyl (HBBP) is an important brominated flame retardant (BFR) used in a wide range of consumer products, such as electronics, textiles, and plastics. It is a polybrominated diphenyl ether (PBDE) that has been used for decades as a flame retardant in various products. HBBP is a persistent organic pollutant (POP) that has been found in the environment, wildlife, and humans. HBBP can be released into the environment through the use and disposal of products containing it. It is a toxic compound that can lead to adverse health effects, such as endocrine disruption, reproductive toxicity, and cancer.

Wissenschaftliche Forschungsanwendungen

Umweltwissenschaften

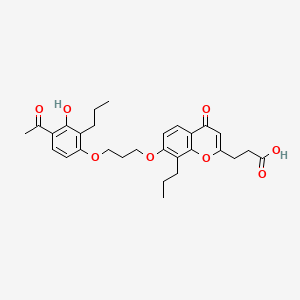

2,2’,4,4’,6,6’-Hexabromobiphenyl (HBB): ist als persistenter organischer Schadstoff (POP) anerkannt und hat erhebliche Auswirkungen auf die Umweltwissenschaften. Seine Eigenschaften der hohen Bioakkumulation und chronischen Toxizität machen ihn zum Gegenstand von Umweltvorschriften {svg_1}. Die Forschung auf diesem Gebiet konzentriert sich auf das Verständnis seines Umweltschicksals, seiner Bioakkumulation und seines Potenzials für den Langstreckentransport. Studien untersuchen auch Sanierungsmaßnahmen zur Minderung seiner Präsenz in Ökosystemen, angesichts seiner historischen Verwendung als Flammschutzmittel {svg_2}.

Materialwissenschaften

In der Materialwissenschaft ist die historische Anwendung von HBB als Flammschutzmittel von Interesse. Die Forschung befasst sich mit seinen physikalisch-chemischen Eigenschaften, wie z. B. seinem weißen, kreidigen Aussehen, seiner geringen Wasserlöslichkeit und seiner höheren Löslichkeit in organischen Lösungsmitteln wie Aceton und Benzol {svg_3}. Der Fokus liegt auf der Entwicklung von Materialien, die entweder HBB ersetzen oder seine Umweltauswirkungen mindern können, angesichts seiner Persistenz und bioakkumulativen Natur {svg_4}.

Medizinische Forschung

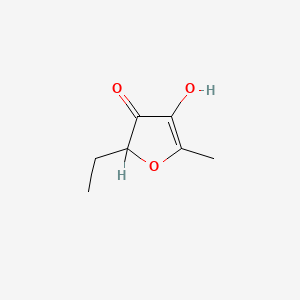

Die medizinische Forschung zu HBB befasst sich in erster Linie mit seinem toxikologischen Profil. Als Karzinogen sind die Auswirkungen von HBB auf die Gesundheit ein großes Anliegen. Studien zielen darauf ab, die Mechanismen seiner Toxizität und Karzinogenität zu verstehen, wobei der Schwerpunkt auf seiner Interaktion mit biologischen Systemen und möglichen Langzeiteffekten auf die Gesundheit liegt {svg_5}.

Industrielle Prozesse

Die Rolle von HBB in industriellen Prozessen ist heute historisch, da es unter internationalen Vorschriften verboten ist. Die Forschung in diesem Bereich untersucht jedoch die Auswirkungen der früheren Verwendung von HBB in der Industrie, seine Persistenz in alten Industrieanlagen und Methoden zur sicheren Entsorgung oder Eindämmung {svg_6}.

Analytische Chemie

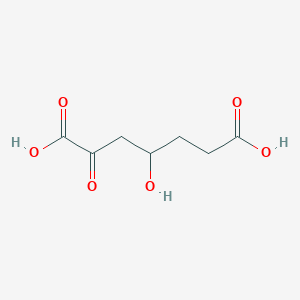

Die analytische chemische Forschung beinhaltet die Entwicklung von Methoden zum Nachweis und zur Quantifizierung von HBB in Umweltproben. Dazu gehören Fortschritte in der Chromatographie und Spektrometrie, um HBB-Konzentrationen genau zu messen und seine Verteilung in der Umwelt zu beurteilen {svg_7}.

Toxikologie

Toxikologische Studien zu HBB untersuchen seine bioakkumulativen Eigenschaften und seine Resistenz gegen mikrobiellen Abbau. Die Forschung zielt darauf ab, zu verstehen, wie sich HBB in der Nahrungskette anreichert und welche potenziellen toxischen Auswirkungen es auf Wildtiere und Menschen hat {svg_8}.

Pharmakologie

Pharmakologische Forschung im Zusammenhang mit HBB befasst sich nicht direkt mit seinen therapeutischen Anwendungen, sondern mit dem Verständnis seiner nachteiligen Auswirkungen auf biologische Systeme. Dazu gehören die Untersuchung seiner Interaktionen mit Enzymen und Rezeptoren sowie das Potenzial, Störungen im endokrinen und anderen physiologischen Systemen zu verursachen {svg_9}.

Biochemie

In der Biochemie liegt der Fokus auf den molekularen und zellulären Auswirkungen von HBB. Die Forschung untersucht, wie HBB mit Zellbestandteilen interagiert, seine Stoffwechselwege und seinen Einfluss auf die Genexpression, insbesondere Gene, die am Xenobiotika-Stoffwechsel beteiligt sind {svg_10}.

Zukünftige Richtungen

Wirkmechanismus

- Upon binding to AhR, HBB activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, including CYP1A1 .

- This binding initiates transcription, resulting in increased expression of enzymes involved in xenobiotic metabolism .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemische Analyse

Biochemical Properties

2,2’,4,4’,6,6’-Hexabromobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, specifically CYP1A1, which are involved in the metabolism of xenobiotics . The interaction between 2,2’,4,4’,6,6’-Hexabromobiphenyl and CYP1A1 leads to the activation of phase I and II xenobiotic metabolizing enzymes, which are crucial for the detoxification and elimination of harmful substances from the body . Additionally, 2,2’,4,4’,6,6’-Hexabromobiphenyl can bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of various genes involved in xenobiotic metabolism .

Cellular Effects

The effects of 2,2’,4,4’,6,6’-Hexabromobiphenyl on cellular processes are profound and multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the binding of 2,2’,4,4’,6,6’-Hexabromobiphenyl to the AhR receptor leads to the activation of the AhR signaling pathway, which in turn modulates the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, 2,2’,4,4’,6,6’-Hexabromobiphenyl has been implicated in the disruption of cellular metabolic processes, including oxidative phosphorylation and lipid metabolism .

Molecular Mechanism

At the molecular level, 2,2’,4,4’,6,6’-Hexabromobiphenyl exerts its effects through various binding interactions and enzyme modulations. The compound’s binding to the AhR receptor triggers a cascade of molecular events, including the translocation of the receptor-ligand complex to the nucleus, where it binds to xenobiotic response elements (XREs) in the promoter regions of target genes . This binding results in the transcriptional activation of genes encoding phase I and II detoxification enzymes, such as CYP1A1 . Additionally, 2,2’,4,4’,6,6’-Hexabromobiphenyl can inhibit or activate other enzymes involved in cellular metabolism, further contributing to its biochemical effects .

Temporal Effects in Laboratory Settings

The temporal effects of 2,2’,4,4’,6,6’-Hexabromobiphenyl in laboratory settings have been extensively studied to understand its stability, degradation, and long-term impacts on cellular function. Studies have shown that 2,2’,4,4’,6,6’-Hexabromobiphenyl is relatively stable and resistant to degradation, which contributes to its persistence in the environment . Over time, the compound can accumulate in biological tissues, leading to prolonged exposure and potential toxic effects . Long-term studies have also indicated that chronic exposure to 2,2’,4,4’,6,6’-Hexabromobiphenyl can result in significant alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2,2’,4,4’,6,6’-Hexabromobiphenyl vary with different dosages in animal models. At low doses, the compound may induce mild biochemical and cellular changes, while higher doses can lead to more severe toxic effects . Threshold effects have been observed, where a certain dosage level must be reached before significant biological responses are elicited . High doses of 2,2’,4,4’,6,6’-Hexabromobiphenyl have been associated with adverse effects, including hepatotoxicity, neurotoxicity, and reproductive toxicity .

Metabolic Pathways

2,2’,4,4’,6,6’-Hexabromobiphenyl is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. The compound is metabolized by cytochrome P450 enzymes, particularly CYP1A1, which catalyze its biotransformation into more water-soluble metabolites that can be excreted from the body . This metabolic process involves phase I reactions, such as hydroxylation, followed by phase II reactions, including conjugation with glucuronic acid or sulfate . These metabolic pathways are essential for the detoxification and elimination of 2,2’,4,4’,6,6’-Hexabromobiphenyl from the body .

Transport and Distribution

The transport and distribution of 2,2’,4,4’,6,6’-Hexabromobiphenyl within cells and tissues are influenced by its physicochemical properties and interactions with transport proteins. The compound can be transported across cell membranes via passive diffusion or facilitated by specific transporters . Once inside the cell, 2,2’,4,4’,6,6’-Hexabromobiphenyl can bind to intracellular proteins, such as cytosolic receptors and enzymes, which affect its localization and accumulation . The distribution of 2,2’,4,4’,6,6’-Hexabromobiphenyl in tissues is also determined by its lipophilicity, allowing it to accumulate in lipid-rich tissues .

Subcellular Localization

The subcellular localization of 2,2’,4,4’,6,6’-Hexabromobiphenyl is critical for understanding its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytosolic proteins and enzymes . Additionally, 2,2’,4,4’,6,6’-Hexabromobiphenyl can be transported to the nucleus upon binding to the AhR receptor, where it influences gene expression . The subcellular distribution of 2,2’,4,4’,6,6’-Hexabromobiphenyl is also affected by post-translational modifications and targeting signals that direct it to specific cellular compartments .

Eigenschaften

IUPAC Name |

1,3,5-tribromo-2-(2,4,6-tribromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6/c13-5-1-7(15)11(8(16)2-5)12-9(17)3-6(14)4-10(12)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFYSRMCCKKDEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)C2=C(C=C(C=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074772 | |

| Record name | PBB 155 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59261-08-4 | |

| Record name | 2,2',4,4',6,6'-Hexabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059261084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 59261-08-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PBB 155 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,4',6,6'-HEXABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/642OIA2442 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the crystal structure of 2,2',4,4',6,6'-Hexabromobiphenyl and how does its structure relate to other similar compounds?

A1: this compound crystallizes in the orthorhombic space group P nca with unit cell dimensions of a = 14.48(1) Å, b = 12.71(1) Å, and c = 8.534(7) Å. [] The structure was determined to have a residual (R) value of 0.044 for 693 observed reflections. Notably, the dihedral angle (θ) between the two phenyl rings, influenced by the steric interactions of the bromine substituents, is 83.0°. [] This angle is comparable to the 81.7° observed in the structurally similar compound, 2,2',6,6'-tetrachlorobiphenyl. [] The study highlights that steric interactions are not the only factor determining the solid-state geometry of these compounds. Interestingly, this compound and 2,2',6,6'-tetrachlorobiphenyl exhibit pseudo-isostructural characteristics, further emphasizing the influence of halogen substitution on the structural arrangement. []

Q2: Can you describe an analytical method used to determine the presence of this compound in a complex matrix like a food package?

A2: While the provided research [] focuses on structural analysis, a separate study [] outlines a method for determining various additives, including fire retardants like this compound, in plastic food packaging. This method employs ultrasonic extraction followed by analysis using Ultra Performance Liquid Chromatography coupled with a Photodiode Array Detector (UPLC-PDA). [] This technique is particularly suitable for complex matrices due to its high sensitivity and selectivity. The study highlights that this method achieves a limit of detection (LOD) ranging from 0.01 to 0.55 µg/mL for the analyzed additives, showcasing its ability to detect trace amounts of these compounds. [] The researchers achieved good accuracy with average spiked recoveries exceeding 70.24% for most analytes, including this compound. [] This method offers a robust approach to monitoring the presence of fire retardants like this compound in materials intended for food contact, ensuring consumer safety.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-ethoxyphenyl)methyl]-20,20-diethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1202993.png)